2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-7-6-10-18(11-15)25-20(27)14-28-21-12-16(2)24-22-19(13-23-26(21)22)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWBWRBESWBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions One common synthetic route begins with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The thioether linkage is formed by reacting the pyrazolo[1,5-a]pyrimidine derivative with a suitable thiol reagent under mild conditions. Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent. The overall reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic substitution; nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidine Derivatives
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide
- Key Differences: Replaces the thioether (-S-) linkage with an amino (-NH-) group and substitutes the m-tolyl acetamide with a para-aminophenyl acetamide.
- However, reduced lipophilicity compared to the thioether analog could affect membrane permeability .
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Key Differences : Features a 4-fluorophenyl substituent at position 2 and a diethyl acetamide group.
- Impact : The fluorine atom increases electronegativity and metabolic stability, while the diethyl acetamide enhances lipophilicity, favoring blood-brain barrier penetration. These traits make F-DPA suitable for radiopharmaceutical applications (e.g., PET imaging) .
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines
- Key Differences: Substituted with a cyano group at position 3 and a cyclopropylamino group at position 6.
- The cyclopropylamino moiety may improve binding specificity through constrained geometry .
Pyrimidine and Pyridine Derivatives
2-{[4-(4-Chlorophenyl)-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2j)
- Key Differences : Replaces the pyrazolo[1,5-a]pyrimidine core with a simpler pyrimidine ring. Contains a 4-chlorophenyl group and dual thioether linkages.
- Impact: The pyrimidine core lacks the fused pyrazole ring, reducing steric bulk.
2-{[4,6-Bis(4-fluorophenyl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2b)
- Key Differences : Substituted with two 4-fluorophenyl groups on the pyrimidine core.
- Impact : Dual fluorine substituents may improve metabolic stability and π-π stacking interactions with aromatic residues in target proteins. However, increased molecular weight (442.47 g/mol) could reduce solubility .
Triazolo[1,5-a]pyrimidine Derivatives
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated Hydrazones
- Key Differences : Replaces the pyrazole ring with a triazole and introduces hydrazone side chains.
- Impact: The triazole core offers additional hydrogen-bonding sites.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound shares synthetic routes with analogs, such as using 2-mercapto-N-(m-tolyl)acetamide as a precursor (). However, introducing bulky groups (e.g., phenyl, m-tolyl) may require optimized coupling conditions .
- Biological Activity : Thioether-linked analogs (e.g., Compound 2j) show moderate antimicrobial activity, suggesting the target compound may share similar properties. Fluorinated derivatives (e.g., F-DPA) highlight the role of halogens in enhancing stability .
- Thermodynamic Properties : The m-tolyl group in the target compound likely increases melting point and crystallinity compared to simpler alkyl acetamides, as seen in NMR and elemental analysis data ().
Biological Activity
The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 385.47 g/mol. The structure features a thioamide group that enhances its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The thioamide moiety is known to enhance binding affinity to target proteins, potentially inhibiting their activity. This mechanism is crucial for its anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class have shown IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2 | MCF7 | 3.79 |
| 2 | NCI-H460 | 12.50 |
| 2 | SF-268 | 42.30 |
These findings suggest that the compound may induce apoptosis and inhibit cell growth through modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidine derivatives have also been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The exact mechanisms often involve inhibition of NF-kB signaling pathways.
Peripheral Benzodiazepine Receptor (PBR) Interaction
Studies have shown that pyrazolo[1,5-a]pyrimidin-3-yl acetamides can act as selective ligands for PBR, which is implicated in various neurological processes and disorders. The binding affinity and selectivity for PBR suggest potential applications in treating anxiety and other neuropsychiatric conditions .
Study on Anticancer Properties
A significant study evaluated the anticancer activity of a series of pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines such as HepG2 and HCT116. The results demonstrated that certain compounds exhibited high cytotoxicity (IC50 values as low as 1.1 µM), indicating strong potential for development as anticancer agents .
Study on PBR Ligands
Another study focused on the synthesis and evaluation of new derivatives as PBR ligands. It was found that specific substitutions at the acetamide moiety significantly influenced binding affinity and biological activity, highlighting the importance of structural modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
